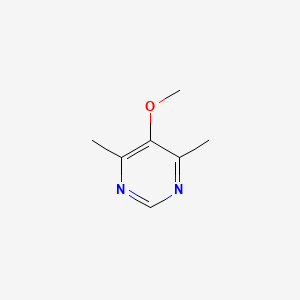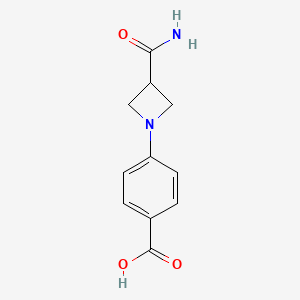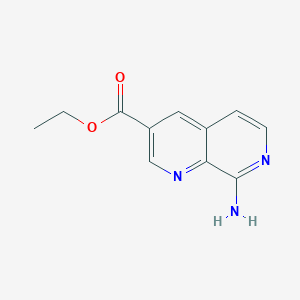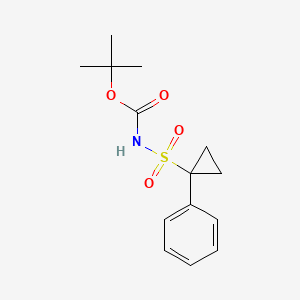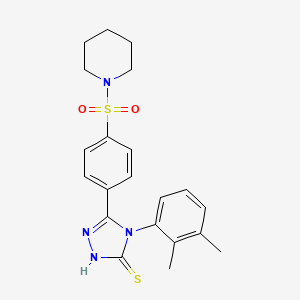![molecular formula C18H11N5 B11764624 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is characterized by the fusion of an imidazole ring with a phenanthroline moiety, further substituted with a pyridinyl group. The extended conjugation and aromaticity of this structure contribute to its stability and reactivity, making it a valuable scaffold for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- typically involves the condensation of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 3-pyridinecarboxaldehyde in the presence of ammonium acetate in acetic acid yields the desired product . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- involves its ability to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis . The compound can also generate reactive oxygen species (ROS), causing oxidative damage to cellular components . Additionally, it interacts with specific molecular targets such as the PI3K/AKT/mTOR signaling pathway, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(4-pyridinyl)-: Similar structure but with a different position of the pyridinyl group, affecting its reactivity and binding properties.
2-(1-Pyrenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Contains a pyrenyl group, which enhances its photophysical properties.
2-(4-Aminophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Modified with an amino group, increasing its potential for hydrogen bonding and interactions with biological targets.
Uniqueness
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the 3-pyridinyl group enhances its ability to form stable complexes with metal ions and interact with biological macromolecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H11N5 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23) |
InChI Key |
VJHLQFGYWTWTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
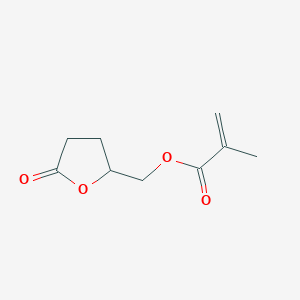
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
amine](/img/structure/B11764582.png)
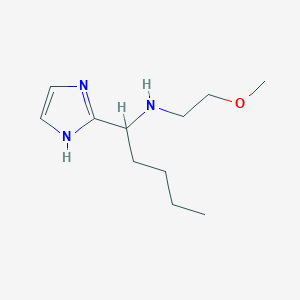
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
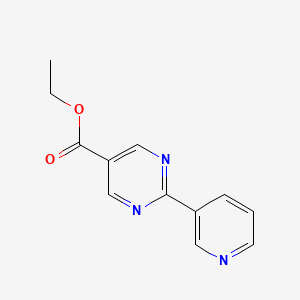
![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
